molecular formula C11H13BrN2O2 B12356962 Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate

Methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate

Cat. No.: B12356962
M. Wt: 285.14 g/mol
InChI Key: FQYVSAOBFIJEQA-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H9BrN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of methyl 3-(4-bromophenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-bromophenyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H13BrN2O2

Molecular Weight

285.14 g/mol

IUPAC Name

methyl 3-(4-bromophenyl)pyrazolidine-4-carboxylate

InChI

InChI=1S/C11H13BrN2O2/c1-16-11(15)9-6-13-14-10(9)7-2-4-8(12)5-3-7/h2-5,9-10,13-14H,6H2,1H3

InChI Key

FQYVSAOBFIJEQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNNC1C2=CC=C(C=C2)Br

Origin of Product

United States

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